molecular formula C20H17N7OS B2759551 5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1257551-59-9

5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2759551
CAS No.: 1257551-59-9
M. Wt: 403.46
InChI Key: MCGQNGUUPGYTNN-UHFFFAOYSA-N
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Description

The compound 5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole features a benzothiadiazole core linked via a carbonyl group to a piperazine ring, which is further connected to a pyridazinyl-pyridinyl moiety. The piperazine-carbonyl group may enhance solubility and binding affinity through hydrogen bonding and conformational flexibility .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7OS/c28-20(14-4-5-17-18(13-14)25-29-24-17)27-11-9-26(10-12-27)19-7-6-16(22-23-19)15-3-1-2-8-21-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGQNGUUPGYTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps. One common method includes the use of benzo[c][1,2,5]thiadiazole as a starting material. This compound can undergo various reactions, such as methylation with methyl iodide using a palladium catalyst . Another method involves the cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles using zinc cyanide in NMP at 120°C in the presence of tetrakis(triphenylphosphine)palladium(0) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, zinc cyanide, and methyl iodide. Reaction conditions often involve elevated temperatures and specific solvents like NMP (N-Methyl-2-pyrrolidone).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation reactions typically yield methylated derivatives of the starting material .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiadiazole can inhibit the growth of various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the incorporation of benzothiadiazole enhances antimicrobial efficacy, indicating potential applications in treating bacterial infections .

Antitumor Activity

The compound's structural motifs are also associated with anticancer activity. Research has shown that similar piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Activation of pro-apoptotic pathways

For example, studies have reported that certain derivatives significantly reduce tumor growth in xenograft models .

Neuroprotective Effects

Compounds related to 5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole have been investigated for their neuroprotective properties. These studies focus on their ability to modulate neurotransmitter systems and protect against neurodegeneration in models of diseases like Alzheimer's and Parkinson's .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • Mahendrasinh et al. (2013) synthesized novel thiadiazole derivatives showing potent antimicrobial activity against various strains .
  • A review by Abida et al. (2019) highlighted the analgesic and anti-inflammatory properties of pyridazine derivatives, suggesting their therapeutic potential .
  • Research on piperazine-based compounds has demonstrated their efficacy in modulating cardiovascular functions, indicating broader pharmacological applications beyond antimicrobial effects .

Mechanism of Action

The mechanism of action of 5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For example, as an ALK5 inhibitor, it interferes with the TGF-β signaling pathway, which is crucial in tumor growth and metastasis . The compound’s structure allows it to bind to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carbonyl Linkages

Compound 4b (): 2-[5-(4-Methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline shares the piperazine-carbonyl group but replaces the benzothiadiazole core with a quinoline-pyrazole system. The molecular weight (543.2120 g/mol) is slightly lower than the estimated ~570 g/mol of the target compound. The quinoline moiety may enhance π-π stacking interactions, while the pyrazole group could influence metabolic stability.

Compound T1–T7 (): Derivatives like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone feature a pyridazinone core with fluorophenyl-piperazine substituents. These compounds lack the benzothiadiazole and carbonyl groups but highlight the role of pyridazine in phosphodiesterase (PDE) inhibition. The fluorine atom may improve bioavailability by reducing oxidative metabolism .

Heterocyclic Core Variations

Thiazolo[5,4-d]pyrimidine Derivatives (): Compounds such as 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine utilize a thiazolo-pyrimidine core instead of benzothiadiazole. Piperazine tails in these derivatives improve solubility, a strategy that may also benefit the target compound .

Pyrazolo[3,4-d]pyrimidine Derivatives (): These compounds, e.g., 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine, feature fused pyrazole-pyrimidine systems. The target compound’s benzothiadiazole core may offer superior electronic properties for charge-transfer interactions .

Thiadiazole-Containing Analogues

Compound from : 2-(pyridin-2-yl)-N-(5-{4-[6-({[3-(trifluoromethoxy)phenyl]acetyl}amino)pyridazin-3-yl]butyl}-1,3,4-thiadiazol-2-yl)acetamide includes a 1,3,4-thiadiazole ring and a pyridazine group. The thiadiazole’s metabolic stability and the trifluoromethoxy group’s lipophilicity contrast with the benzothiadiazole’s electron-withdrawing nature. The butyl chain in this compound may enhance membrane permeability, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Considerations

Parameter Target Compound Compound 4b () Compound T1 () Compound
Core Structure Benzothiadiazole Quinoline-pyrazole Pyridazinone Thiadiazole
Molecular Weight ~570 (estimated) 543.21 ~400–450 571.57
Key Functional Groups Piperazine-carbonyl Piperazine-carbonyl Fluorophenyl-piperazine Trifluoromethoxy
Solubility Likely low (aromaticity) Moderate (piperazine) Moderate (fluorine) Low (lipophilic)
Bioactivity Speculative (enzyme inhibition) Kinase inhibition PDE inhibition Unreported

Structure-Activity Relationship (SAR) Insights

  • Piperazine-Carbonyl Group : Critical for solubility and receptor binding in compounds like 4b and the target compound .
  • Benzothiadiazole vs. Quinoline: The electron-deficient benzothiadiazole may enhance charge-transfer interactions but reduce cell permeability compared to quinoline .
  • Pyridazine Role : Present in both the target compound and derivatives, pyridazine is associated with PDE inhibition, suggesting a shared mechanism .

Biological Activity

5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N6OSC_{21}H_{18}N_{6}OS, with a molecular weight of approximately 398.47 g/mol. The structure features a benzothiadiazole moiety linked to a piperazine derivative and a pyridazine group, which may contribute to its biological properties.

The compound has been identified as an inhibitor of several biological targets, particularly kinases involved in various signaling pathways. For instance, it has shown activity against DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which plays a critical role in neuronal development and function. Inhibition of DYRK1A has implications for treating neurodegenerative diseases and certain cancers .

Antimicrobial Activity

Recent studies have explored the compound's potential as an anti-tubercular agent. A series of derivatives were synthesized based on similar structural frameworks, with compounds exhibiting IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. Notably, one derivative demonstrated an IC90 value of 40.32 μM, indicating significant anti-tubercular activity .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has indicated that compounds with similar scaffolds can inhibit fibroblast growth factor receptors (FGFRs), which are often implicated in cancer progression. For example, related compounds have demonstrated IC50 values in the low nanomolar range against FGFRs .

Study 1: Anti-Tubercular Activity

In a study aimed at discovering novel anti-tubercular agents, several compounds derived from the target structure were evaluated for their efficacy against Mycobacterium tuberculosis. The most active compounds were subjected to further analysis for cytotoxicity on human embryonic kidney cells (HEK-293), showing low toxicity levels while maintaining potent antimicrobial activity .

Study 2: Kinase Inhibition

Another study focused on the inhibition of DYRK1A by compounds structurally similar to our target compound. The results indicated that effective inhibition could lead to neuroprotective effects and potential therapeutic applications in Alzheimer's disease .

Data Table: Biological Activity Overview

Activity Target IC50/IC90 Values Reference
Anti-TubercularMycobacterium tuberculosisIC50: 1.35 - 2.18 μM
Kinase InhibitionDYRK1ANot specified
Anticancer (FGFR)FGFRsIC50: ~0.9 - 6.1 nM

Q & A

Q. What are the common synthetic routes for constructing the benzothiadiazole core in this compound?

The benzothiadiazole moiety is typically synthesized via cyclization reactions involving thiourea derivatives or condensation of aromatic amines with sulfur-containing reagents. Key steps include:

  • Cyclization : Reacting 2-aminobenzenethiol derivatives with nitrous acid or nitrosonium salts under acidic conditions to form the thiadiazole ring .
  • Intermediate coupling : The benzothiadiazole core is further functionalized through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach piperazine or pyridazine groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating high-purity intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of 1H/13C NMR (to confirm aromatic proton environments and carbonyl groups), FT-IR (to identify C=O stretches at ~1650–1700 cm⁻¹ and S–N vibrations), and high-resolution mass spectrometry (HRMS, for molecular ion validation) is essential. For resolving structural ambiguities (e.g., regioisomerism), 2D NMR (COSY, HSQC) can clarify through-space and through-bond correlations .

Q. How can researchers screen this compound for preliminary biological activity?

Initial screening often involves enzyme inhibition assays (e.g., phosphodiesterase or kinase targets due to the piperazine and heterocyclic motifs) and cell viability assays (MTT or ATP-based) against cancer or microbial lines. Computational molecular docking (using AutoDock Vina or Schrödinger) against protein databases (PDB) helps prioritize targets like neurotransmitter receptors or kinases .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential surfaces. These predict reactivity at the benzothiadiazole’s electron-deficient regions (e.g., nucleophilic attack at the carbonyl) and π-π stacking propensity with biological targets. Solvent effects (PCM model) refine predictions for aqueous or lipid environments .

Q. What strategies resolve contradictions between experimental and computational data (e.g., reaction yields vs. DFT-predicted pathways)?

  • Mechanistic reinvestigation : Use isotopic labeling (e.g., 15N in pyridazine) or in situ FT-IR to track intermediate formation.
  • Solvent/Additive optimization : Adjust polarity (e.g., DMF vs. THF) or add phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency.
  • Multivariate analysis : Design of Experiments (DoE) identifies critical factors (temperature, stoichiometry) affecting yield discrepancies .

Q. How can reaction mechanisms for piperazine-pyridazine coupling be elucidated?

  • Kinetic studies : Monitor reaction progress via LC-MS to detect transient intermediates (e.g., SNAr adducts).
  • Isotopic tracing : 13C-labeled carbonyl groups in the piperazine fragment confirm nucleophilic attack sites.
  • Computational transition-state analysis : Locate energy barriers using Gaussian’s NEB (Nudged Elastic Band) method .

Q. What methods improve synthetic yield in multi-step protocols?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization steps) while maintaining high purity.
  • Flow chemistry : Enhances reproducibility for exothermic steps (e.g., nitration or sulfonation).
  • Protecting group strategy : Use Boc for piperazine to prevent side reactions during benzothiadiazole functionalization .

Data Analysis and Optimization

Q. How to troubleshoot conflicting spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., hindered rotation in amide bonds).
  • X-ray crystallography : Provides definitive structural validation of regiochemistry and stereoelectronic effects .
  • DFT-NMR comparison : Calculate theoretical chemical shifts (GIAO method) to match experimental data .

Q. What advanced techniques validate target engagement in biological assays?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to purified proteins.
  • Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in live cells.
  • Cryo-EM : Visualizes compound-protein interactions at near-atomic resolution .

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